molecular formula C15H18N2O4 B4749213 N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4749213
M. Wt: 290.31 g/mol
InChI Key: YCJZBNOWBJUELE-UHFFFAOYSA-N
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Description

Compounds with similar structures to N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide are synthesized for various applications, including pharmacological studies. These compounds often exhibit significant bioactivity, making them subjects of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves cycloaddition reactions, reductive cyclization, and nucleophilic substitutions. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was synthesized through 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent (Bhaskar et al., 2019).

Molecular Structure Analysis

Crystal structure determinations of similar compounds reveal intricate details about molecular conformations and interactions. The structure of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic substitutions and cycloaddition. Their reactivity can be tailored for specific applications, such as the synthesis of isoxazole derivatives with potential insecticidal activity (Yu et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria . It has been approved as an attractive drug target due to its crucial role in bacterial gene transcription .

Mode of Action

N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: hydrogen bond sub pocket, cleft sub pocket, and hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting bacterial gene transcription .

Biochemical Pathways

The inhibition of bacterial RNAP affects the synthesis of RNAs in bacteria . This disruption in RNA synthesis affects various biochemical pathways within the bacteria, leading to a decrease in bacterial growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The result of the compound’s action is a potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

Action Environment

The efficacy and stability of N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s interaction with its target . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-5-11-14(9(2)21-17-11)15(18)16-12-7-6-10(19-3)8-13(12)20-4/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJZBNOWBJUELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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